1-(3,4-Dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea
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Overview
Description
1-(3,4-dichlorophenyl)-3-[1-(4-morpholinyl)-1-phenylpropan-2-yl]urea is a member of ureas.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structure of Urea Derivatives : A study focused on the synthesis of novel urea derivatives, including 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] ureas, exploring their structures through elemental analysis, NMR, and X-ray diffraction. Some of these compounds showed promising antitumor activities (Ling et al., 2008).
Synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and Antimicrobial Activities : This research involved the synthesis of 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones. Their antimicrobial activities were evaluated, with some showing significant results compared to standard drugs (Patel & Shaikh, 2011).
Biological and Pharmacological Activities
Antibacterial Activity of Tertiary Aminoalkanols Hydrochlorides : Research on the antibacterial activity of compounds including 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides. This study contributes to the understanding of biological activities of such compounds (Isakhanyan et al., 2014).
Allosteric Antagonism in the Cerebellum : Examining the effects of 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl] urea (PSNCBAM-1) as a cannabinoid CB1 receptor allosteric antagonist, highlighting its potential therapeutic applications in central nervous system diseases (Wang et al., 2011).
Chemical Properties and Applications
Corrosion Inhibition of Mild Steel : Investigating the inhibition effect of urea derivatives, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), on mild steel corrosion in hydrochloric acid solutions. This research is significant for industrial applications, particularly in corrosion prevention (Bahrami & Hosseini, 2012).
Inhibition of Translation Initiation for Cancer Therapy : Symmetrical N,N'-diarylureas, including derivatives of 1,3-bis(3,4-dichlorophenyl)urea, were identified as potent activators of the eIF2α kinase heme regulated inhibitor. They reduce cancer cell proliferation, demonstrating potential as anti-cancer agents (Denoyelle et al., 2012).
Properties
Molecular Formula |
C20H23Cl2N3O2 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-morpholin-4-yl-1-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-14(23-20(26)24-16-7-8-17(21)18(22)13-16)19(15-5-3-2-4-6-15)25-9-11-27-12-10-25/h2-8,13-14,19H,9-12H2,1H3,(H2,23,24,26) |
InChI Key |
WJMIMXYRGJRXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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